![molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9](/img/structure/B1315493.png)
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-
Vue d'ensemble
Description
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol . It is known for its versatile applications in various scientific fields due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- typically involves the reaction of 4-(2-nitrophenoxy)ethylmorpholine with palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in ethanol (EtOH) and involves purging the reaction vessel with nitrogen before stirring under hydrogen for 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- undergoes several types of chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amine group using hydrogen and Pd/C.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst in ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: The major product is 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- itself.
Substitution: Products vary based on the nucleophile used in the reaction.
Applications De Recherche Scientifique
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is unique due to its specific ethoxy linkage, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in different biological activities and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRYWCUGOTOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514445 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75328-29-9 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
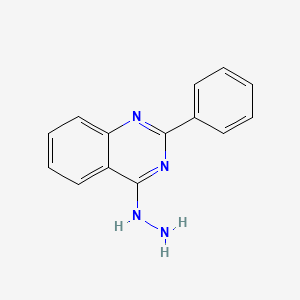

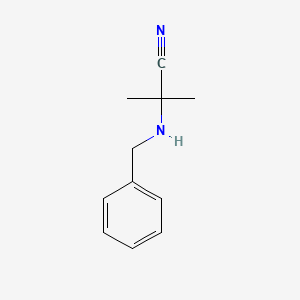

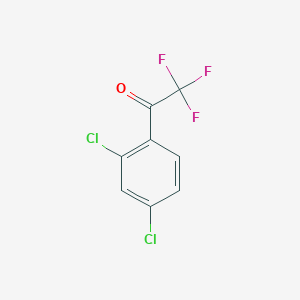
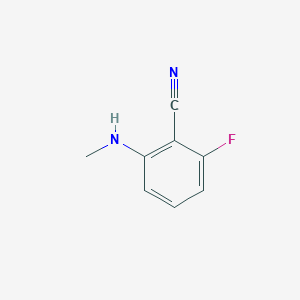
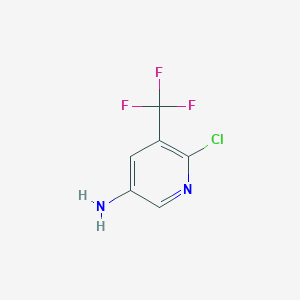
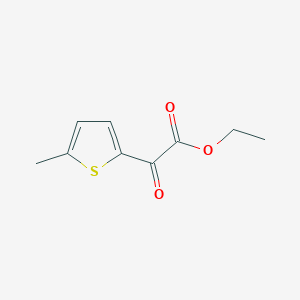
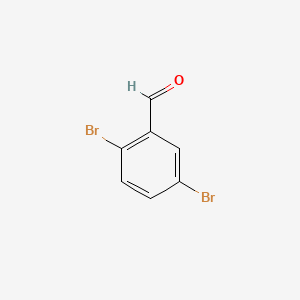
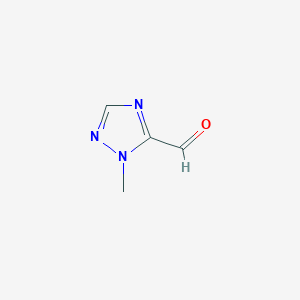

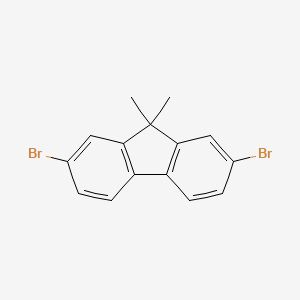
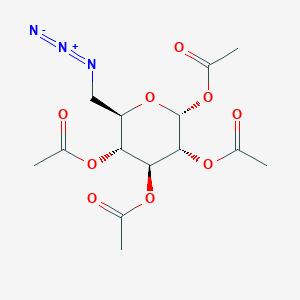
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
